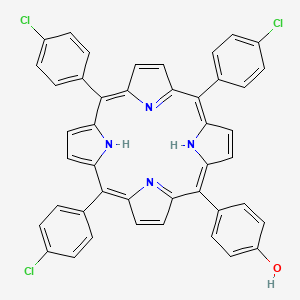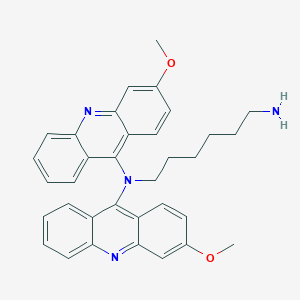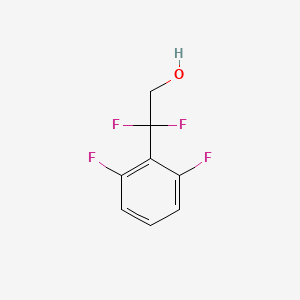
4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol is a complex organic compound with the molecular formula C44H27Cl3N4O and a molecular weight of 734.08 g/mol . This compound is part of the porphyrin family, which are macrocyclic compounds known for their role in biological systems, such as heme and chlorophyll. The presence of three 4-chlorophenyl groups and a phenol group attached to the porphyrin core makes this compound unique and potentially useful in various scientific applications.
準備方法
The synthesis of 4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or chloroform . After the initial formation of the porphyrin core, the 4-chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
化学反応の分析
4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl groups, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acid or base catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the phenol and chlorophenyl groups.
科学的研究の応用
4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex porphyrin derivatives and as a catalyst in various organic reactions.
Biology: The compound’s structural similarity to natural porphyrins makes it useful in studying heme and chlorophyll analogs.
作用機序
The mechanism by which 4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol exerts its effects is primarily through its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and transitions to an excited state, where it can transfer energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
類似化合物との比較
4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol can be compared with other porphyrin derivatives, such as:
5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin: This compound has sulfonate groups instead of chlorophenyl groups, making it more water-soluble and suitable for different applications.
4-(10,15,20-Tris(4-bromophenyl)porphyrin-5-yl)phenol: Similar in structure but with bromophenyl groups, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of chlorophenyl and phenol groups, which confer distinct chemical and physical properties that can be exploited in various scientific and industrial applications.
特性
分子式 |
C44H27Cl3N4O |
|---|---|
分子量 |
734.1 g/mol |
IUPAC名 |
4-[10,15,20-tris(4-chlorophenyl)-21,23-dihydroporphyrin-5-yl]phenol |
InChI |
InChI=1S/C44H27Cl3N4O/c45-29-9-1-25(2-10-29)41-33-17-19-35(48-33)42(26-3-11-30(46)12-4-26)37-21-23-39(50-37)44(28-7-15-32(52)16-8-28)40-24-22-38(51-40)43(36-20-18-34(41)49-36)27-5-13-31(47)14-6-27/h1-24,48,51-52H |
InChIキー |
LJDKFVTYJBIMGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B12298468.png)

![11beta,17-dihydroxypregn-4-ene-3,20-dione 21-[(1-benzyl-1H-indazol-3-yl)oxy]acetate](/img/structure/B12298491.png)


![10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one;hydrochloride](/img/structure/B12298511.png)
![2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one](/img/structure/B12298513.png)





![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12298541.png)
![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298546.png)
